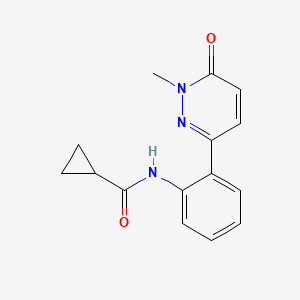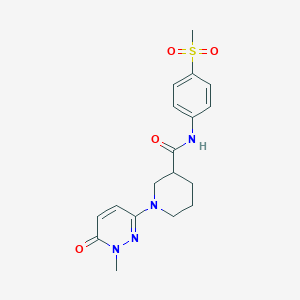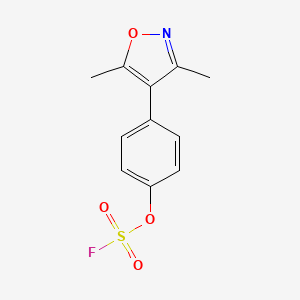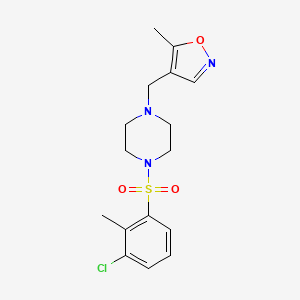![molecular formula C24H24N2O4 B3014170 N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide CAS No. 898441-32-2](/img/structure/B3014170.png)
N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide is a complex organic molecule that likely serves as an intermediate in the synthesis of various chemical entities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the protection of hydroxyl groups, the introduction of azide groups, and subsequent reduction and acetylation steps. For instance, in the synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, an azide group is introduced by substituting a triflate group with lithium azide, followed by regioselective oxidative acetal ring opening and acetolysis . Similarly, the synthesis of benzyl 2-acetamido-2-deoxy-3-O-β-d-fucopyranosyl-α-d-galactopyranoside involves condensation reactions and the cleavage of protecting groups . These methods could be adapted for the synthesis of this compound by incorporating the appropriate starting materials and protecting group strategies.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 13C-NMR spectroscopy . The presence of benzyl and acetamido groups suggests that the compound would exhibit characteristic chemical shifts in its NMR spectrum. The compound's structure likely includes a benzyl group attached to an acetamide moiety, which is further linked to a pyran ring, a common structural motif in carbohydrates and related analogs.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, debenzylation, and deacetylation . These reactions are crucial for constructing the glycosidic bonds and for removing protecting groups once the desired molecular framework has been established. The compound may undergo similar reactions during its synthesis, particularly if it is designed to mimic natural products or pharmaceuticals with complex glycosidic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular geometry. The presence of acetamido groups suggests the compound would have hydrogen bonding capabilities, which could affect its solubility and melting point. The benzyl group may contribute to the compound's hydrophobic character, influencing its solubility in organic solvents. The pyran ring, a common feature in sugars, could impart additional stability and reactivity to the compound, depending on the substitution pattern on the ring.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Paronikyan et al. (2018) developed a method for obtaining diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydro-isoquinolines, including compounds similar to the chemical , from 3-cyanopyridin-2(1H)-ones. The synthesized compounds' structures were analyzed using NMR spectroscopy and X-ray diffraction, revealing intermolecular hydrogen bonds in specific derivatives (Paronikyan et al., 2018).
Antimicrobial and Antitumor Activity
- Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical , and evaluated their in vitro antitumor activity. Some derivatives showed broad-spectrum antitumor activity and were more potent compared to the control substance 5-FU (Al-Suwaidan et al., 2016).
Molecular Docking and Pharmacological Insights
- Katritzky et al. (1993) explored intramolecular cyclizations of compounds similar to the one , leading to the formation of isoquinolinones, which are valuable for pharmacological studies and drug design (Katritzky et al., 1993).
Cardiovascular Drug Development
- Sutter and Wang (1993) discussed the pharmacology of cardiovascular drugs derived from plants, including benzylisoquinolines. They emphasized the need for more research, particularly on the pharmacology of such compounds, indicating the potential therapeutic applications of chemicals like N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide in cardiovascular treatments (Sutter & Wang, 1993).
properties
IUPAC Name |
N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-12-21(15-26-11-10-19-8-4-5-9-20(19)14-26)29-16-23(22)30-17-24(28)25-13-18-6-2-1-3-7-18/h1-9,12,16H,10-11,13-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGHCDFQLLKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)
![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)


![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)



![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

